3-Benzyl-5-phenyloxolan-2-one
Description
3-Benzyl-5-phenyloxolan-2-one (CAS: 1804-29-1) is a substituted γ-lactone featuring a benzyl group at position 3 and a phenyl group at position 5 of the oxolane (tetrahydrofuran-2-one) ring. Its molecular formula is C₁₇H₁₆O₂, with a molecular weight of 252.31 g/mol . The compound is characterized by its bicyclic aromatic substituents, which influence its physicochemical properties, such as increased lipophilicity compared to simpler lactones. Key identifiers include the InChIKey FFDIWTPEXKMPOY-UHFFFAOYSA-N and PubChem CID 346518 .
Properties
CAS No. |
1804-29-1 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-benzyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
FFDIWTPEXKMPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of benzyl bromide with phenylacetic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-Benzyl-5-phenyloxolan-2-one may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
3-Benzyl-5-phenyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Benzyl-5-phenyloxolan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-benzyl-5-phenyloxolan-2-one, we compare it with three analogous lactones (Table 1), focusing on substituent effects and inferred properties.
Table 1: Comparative Analysis of Substituted Oxolan-2-one Derivatives
Key Comparisons:
Substituent Effects on Reactivity :
- The benzyl group in 3-benzyl-5-phenyloxolan-2-one introduces steric bulk, likely reducing nucleophilic attack at the lactone carbonyl compared to 3-methyloxolan-2-one .
- In contrast, 5-phenyloxolan-2-one (lacking the C3 substituent) may exhibit faster ring-opening kinetics due to reduced steric shielding.
Physicochemical Properties: Lipophilicity: The dual aromatic substituents in 3-benzyl-5-phenyloxolan-2-one result in higher logP values compared to mono-substituted analogs (e.g., 5-phenyloxolan-2-one), impacting solubility in aqueous systems . Thermal Stability: Bulky aryl groups may enhance thermal stability relative to aliphatic-substituted lactones (e.g., 3-methyloxolan-2-one), as observed in differential scanning calorimetry (DSC) studies of similar compounds.
Synthetic Utility :
- The benzyl group at C3 could serve as a protective moiety in multi-step syntheses, whereas 3,5-diphenyloxolan-2-one’s symmetrical structure might favor crystallization-driven purification.
Biological Interactions: Aryl substituents in 3-benzyl-5-phenyloxolan-2-one may engage in π-stacking with aromatic amino acids in enzyme active sites, a property less pronounced in aliphatic analogs.
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